molecular formula C9H13N5S B2413956 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-78-7

5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2413956
CAS No.: 1946812-78-7
M. Wt: 223.3
InChI Key: YKXWEAVVKIKZFP-UHFFFAOYSA-N
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Description

5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-Methylpropyl)-1H-pyrazole-5-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The nitrogen atoms in the pyrazole and thiadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpropyl)-1H-pyrazole-5-carboxylic acid
  • 1,3,4-Thiadiazole derivatives
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

5-[1-(2-methylpropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. The presence of both nitrogen and sulfur atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-[1-(2-methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-6(2)5-14-4-3-7(13-14)8-11-12-9(10)15-8/h3-4,6H,5H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXWEAVVKIKZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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